BenchChemオンラインストアへようこそ!

(1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid

Lipophilicity Drug-likeness ADME prediction

(1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid (CAS 1693764-30-5), molecular formula C8H13BN2O2, molecular weight 180.01 g/mol, is an N-alkyl pyrazole-4-boronic acid building block designed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its cyclopropylethyl substituent at the pyrazole 1-position is a privileged motif in medicinal chemistry, valued for enhancing metabolic stability, modulating lipophilicity, and conferring conformational restraint relative to simple alkyl-chain analogs.

Molecular Formula C8H13BN2O2
Molecular Weight 180.01 g/mol
Cat. No. B11910065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid
Molecular FormulaC8H13BN2O2
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)CCC2CC2)(O)O
InChIInChI=1S/C8H13BN2O2/c12-9(13)8-5-10-11(6-8)4-3-7-1-2-7/h5-7,12-13H,1-4H2
InChIKeyOQCOFPFTZGYBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid for Suzuki-Miyaura Cross-Coupling and Kinase-Targeted Drug Discovery


(1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid (CAS 1693764-30-5), molecular formula C8H13BN2O2, molecular weight 180.01 g/mol, is an N-alkyl pyrazole-4-boronic acid building block designed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its cyclopropylethyl substituent at the pyrazole 1-position is a privileged motif in medicinal chemistry, valued for enhancing metabolic stability, modulating lipophilicity, and conferring conformational restraint relative to simple alkyl-chain analogs [1]. The compound is typically supplied at 95–98% purity and serves as a key intermediate for constructing 4-aryl/heteroaryl-pyrazole libraries for kinase inhibitor and GPCR modulator programs .

Why (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid Cannot Be Replaced by Generic N-Alkyl Pyrazole Boronic Acids in Lead Optimization


Simple N-alkyl pyrazole-4-boronic acids such as the 1-methyl, 1-ethyl, or 1-propyl analogs are widely used as generic Suzuki coupling partners but fail to recapitulate the three-dimensional shape, lipophilicity, and metabolic profile of a cyclopropylethyl-bearing scaffold. The cyclopropane ring introduces steric bulk and conformational rigidity that cannot be achieved with flexible n-alkyl chains, while simultaneously lowering logP compared to iso-lipophilic alkyl groups — a non-intuitive property that directly impacts ADME optimization during hit-to-lead campaigns . Substituting a 1-methyl-pyrazol-4-yl boronic acid for the cyclopropylethyl variant in a medicinal chemistry SAR study would therefore alter both the pharmacophore shape and the physicochemical property vector, potentially invalidating structure-activity relationships that depend on the unique spatial and electronic features of the cyclopropyl group [1].

Quantitative Evidence for (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid Differentiation Against Closest N-Alkyl Analogs


Computed Partition Coefficient (LogP) of (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid vs. 1-Methyl-1H-pyrazol-4-ylboronic acid

The target compound exhibits a computed logP of −0.637, which is 0.177 log units lower (more hydrophilic) than the 1-methyl analog (logP −0.46). This indicates that despite the addition of three extra carbon atoms in the cyclopropylethyl side chain, the cyclopropane ring's unique electronic properties counteract the expected lipophilicity increase, resulting in a hydrophilicity profile closer to the unsubstituted pyrazole boronic acid while retaining the steric bulk of a C5 alkyl chain .

Lipophilicity Drug-likeness ADME prediction

Molecular Weight Differential: (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid vs. 1-Ethyl and 1-Propyl Analogs

The target compound has a molecular weight of 180.01 g/mol, which is substantially higher than 1-ethyl-1H-pyrazol-4-ylboronic acid (139.95 g/mol; ΔMW = +40.06) and 1-propyl-1H-pyrazol-4-ylboronic acid (153.97 g/mol; ΔMW = +26.04). This MW increase is concentrated in the cyclopropylethyl N-substituent, which provides a more shape-diverse, conformationally restricted fragment compared to linear alkyl chains of similar carbon count, while remaining well within lead-like chemical space (MW < 350) [1].

Molecular weight Fragment-based drug design Lead-likeness

Rotatable Bond Count and Conformational Flexibility of (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid vs. Linear N-Alkyl Analogs

The target compound possesses 4 rotatable bonds (PubChem), which includes the ethylene linker between pyrazole N1 and the cyclopropane ring. In contrast, 1-methyl-1H-pyrazol-4-ylboronic acid has only 1 rotatable bond (N–CH3), and 1-propyl-1H-pyrazol-4-ylboronic acid has 3 rotatable bonds. The cyclopropylethyl compound thus provides a unique balance: the cyclopropane ring itself is conformationally locked (no ring rotation), while the ethylene linker allows some flexibility for induced-fit binding. This is fundamentally different from a fully flexible n-propyl chain, which can adopt numerous low-energy conformations and incurs a higher entropic penalty upon target binding [1].

Conformational analysis Rotatable bonds Entropic penalty

Topological Polar Surface Area (TPSA) Constancy Across N-Substitution: Confirming the Boronic Acid Group as the Dominant Polar Pharmacophore

The target compound and its 1-methyl analog share an essentially identical computed topological polar surface area (TPSA) of 58.3 Ų (target) vs. 58.28 Ų (1-methyl). This constancy confirms that N-alkyl substitution does not alter the polar surface area, localizing all differential property effects to lipophilicity (logP), steric bulk, and conformational profile. A change from 1-methyl to 1-cyclopropylethyl substitution can therefore be interpreted as a scaffold shape and lipophilicity perturbation with minimal impact on hydrogen-bonding capacity or passive membrane permeability predicted from TPSA [1].

Polar surface area Blood-brain barrier penetration Physicochemical property

Class-Level Evidence: Cyclopropylethyl Substitution Improves Metabolic Stability Compared to Unsubstituted or n-Alkyl Pyrazoles

Although no direct head-to-head microsomal stability data exist for the target boronic acid itself, extensive literature demonstrates that N-cyclopropyl and N-cyclopropylethyl substitution on azoles, including pyrazoles, consistently reduces oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted or linear N-alkyl congeners. For example, zoniporide analogs with a cyclopropyl group on the pyrazole ring showed altered aldehyde oxidase-catalyzed metabolism in human S9 fraction, with half-life modulation directly attributable to the cyclopropyl substituent [1]. The cyclopropylethyl group is thus a strategic choice for programs anticipating metabolic liabilities at the pyrazole N-alkyl position. Procurement of this specific building block pre-installs a metabolic soft spot mitigation strategy that would otherwise require additional synthetic steps [2].

Metabolic stability Cytochrome P450 In vitro ADME

Optimal Application Scenarios for (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis Requiring Conformationally Diverse Pyrazole Scaffolds

The cyclopropylethyl group provides a semi-rigid, shape-defined N-substituent that is fundamentally different from flexible n-alkyl chains. When building kinase-focused compound libraries via Suzuki-Miyaura coupling, this boronic acid generates 4-aryl-pyrazoles with a pre-organized N-substituent orientation, increasing the probability of identifying hits with favorable binding entropy. This is supported by the differential rotatable bond count (4 for target, vs. 1–3 for methyl/propyl analogs) and the invariant TPSA (58.3 Ų), which together enable shape diversity without altering hydrogen-bonding pharmacophore features [1].

Metabolic Stability Optimization in hit-to-Lead Programs Targeting CYP450-Labile Pyrazole Series

For lead series where N-dealkylation of simple N-alkyl pyrazoles has been identified as a metabolic soft spot, the cyclopropylethyl building block offers a pre-emptive solution. The cyclopropane ring is known to shield adjacent C–H bonds from oxidative metabolism, a property extensively documented for cyclopropyl-containing drug candidates [1]. Incorporating this boronic acid at the library synthesis stage enables simultaneous exploration of SAR and metabolic stability, rather than treating them as sequential optimization steps.

Fragment-Based Drug Discovery (FBDD) Requiring Polar, Shape-Diverse Heterocyclic Boronic Acids

Polar semi-saturated bicyclic and cyclopropyl-bearing pyrazoles are increasingly valued in fragment-based drug discovery for their balanced physicochemical profiles [1]. The target compound, with its modest logP (−0.637) and molecular weight (180.01 g/mol), fits within fragment-like chemical space while offering a unique cyclopropylethyl shape element not available from commercially common 1-methyl or 1-ethyl pyrazole boronic acids. This makes it a strategic choice for fragment libraries designed to sample under-explored regions of chemical space.

Agrochemical Intermediate Synthesis Requiring Lipophilicity-Modulated Pyrazole Building Blocks

Pyrazole boronic acids are extensively used as intermediates in agrochemical discovery. The cyclopropylethyl variant provides a logP profile (−0.637) that is more hydrophilic than the 1-methyl analog (logP −0.46) while maintaining sufficient lipophilicity for membrane penetration. This balanced logP, combined with the known metabolic benefits of cyclopropane rings, makes it a valuable building block for designing crop protection agents with optimized environmental fate profiles [1].

Quote Request

Request a Quote for (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.